molecular formula C7H7NO3 B12882505 Methyl (furan-2-ylmethylene)carbamate

Methyl (furan-2-ylmethylene)carbamate

Cat. No.: B12882505
M. Wt: 153.14 g/mol
InChI Key: NWYKWJMLIPTGEH-VMPITWQZSA-N
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Description

Methyl (furan-2-ylmethylene)carbamate is an organic compound that belongs to the carbamate family. It is characterized by the presence of a furan ring attached to a carbamate group through a methylene bridge. This compound is of significant interest due to its diverse applications in various fields, including medicinal chemistry, agriculture, and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl (furan-2-ylmethylene)carbamate can be synthesized through several methods. One common approach involves the reaction of furan-2-carbaldehyde with methyl carbamate in the presence of a base, such as sodium hydroxide. The reaction typically proceeds under mild conditions, with the formation of the desired product through a condensation reaction.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to ensure efficient mixing and reaction control. The process may also incorporate catalysts to enhance the reaction rate and yield. The product is then purified through techniques such as distillation or crystallization to obtain a high-purity compound.

Chemical Reactions Analysis

Types of Reactions: Methyl (furan-2-ylmethylene)carbamate undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.

    Reduction: The carbamate group can be reduced to form corresponding amines.

    Substitution: The methylene bridge can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be employed under basic conditions.

Major Products Formed:

    Oxidation: Furan-2-carboxylic acid derivatives.

    Reduction: Amines.

    Substitution: Substituted carbamates.

Scientific Research Applications

Methyl (furan-2-ylmethylene)carbamate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as a precursor for the development of pharmaceutical agents, particularly those targeting the central nervous system.

    Industry: this compound is utilized in the production of polymers and as an intermediate in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of methyl (furan-2-ylmethylene)carbamate involves its interaction with specific molecular targets. The carbamate group can inhibit enzymes by forming a covalent bond with the active site, thereby blocking substrate access. This inhibition can affect various biological pathways, leading to the compound’s observed biological activities. The furan ring may also participate in hydrogen bonding and π-π interactions, further modulating the compound’s effects.

Comparison with Similar Compounds

  • Ethyl carbamate
  • Phenyl carbamate
  • Methyl carbamate

Properties

Molecular Formula

C7H7NO3

Molecular Weight

153.14 g/mol

IUPAC Name

methyl (NE)-N-(furan-2-ylmethylidene)carbamate

InChI

InChI=1S/C7H7NO3/c1-10-7(9)8-5-6-3-2-4-11-6/h2-5H,1H3/b8-5+

InChI Key

NWYKWJMLIPTGEH-VMPITWQZSA-N

Isomeric SMILES

COC(=O)/N=C/C1=CC=CO1

Canonical SMILES

COC(=O)N=CC1=CC=CO1

Origin of Product

United States

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